Dibromobis(4-methylphenyl)stannane

Description

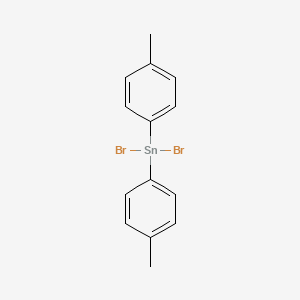

Dibromobis(4-methylphenyl)stannane (IUPAC name: this compound) is an organotin compound with the molecular formula $ \text{Br}2\text{Sn}(\text{C}6\text{H}4\text{CH}3)_2 $. Its structure consists of a central tin atom bonded to two bromine atoms and two 4-methylphenyl groups (para-methyl-substituted aromatic rings). Organotin compounds like this are widely used in industrial applications, including polymer stabilization, catalysis, and biocides, owing to their tunable reactivity and structural diversity .

Properties

CAS No. |

58436-47-8 |

|---|---|

Molecular Formula |

C14H14Br2Sn |

Molecular Weight |

460.78 g/mol |

IUPAC Name |

dibromo-bis(4-methylphenyl)stannane |

InChI |

InChI=1S/2C7H7.2BrH.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

HGMSBJWIDYOMEO-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromobis(4-methylphenyl)stannane can be synthesized through the reaction of tin(IV) bromide with 4-methylphenylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the reagents and products to maintain purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dibromobis(4-methylphenyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.

Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include Grignard reagents or organolithium compounds. The reactions are typically carried out in an inert atmosphere and at low temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and organic halides are used under inert conditions and moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Dibromobis(4-methylphenyl)stannane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Industry: It can be used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.

Mechanism of Action

The mechanism by which dibromobis(4-methylphenyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. In coupling reactions, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. In biological systems, the tin center can interact with cellular components, potentially disrupting biological processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Comparison

Key structural analogs include:

- Dibromobis(phenyl)stannane ($ \text{Br}2\text{Sn}(\text{C}6\text{H}5)2 $): Lacks methyl substituents, reducing steric bulk.

- Dichlorobis(4-methylphenyl)stannane ($ \text{Cl}2\text{Sn}(\text{C}6\text{H}4\text{CH}3)_2 $): Chlorine substituents instead of bromine, altering reactivity.

- Tributylfluorostannane ($ \text{F}\text{Sn}(\text{C}4\text{H}9)_3 $): Alkyl substituents increase hydrophobicity but reduce thermal stability .

Electronic Effects :

- Bromine’s higher electronegativity compared to chlorine increases polarity, enhancing reactivity in cross-coupling reactions.

Physical Properties (Hypothetical Data Based on Structural Analogs)

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Toluene |

|---|---|---|---|---|

| Dibromobis(4-methylphenyl)stannane | $ \text{Br}2\text{Sn}(\text{C}7\text{H}7)2 $ | 461 | 180–190 | High |

| Dibromobis(phenyl)stannane | $ \text{Br}2\text{Sn}(\text{C}6\text{H}5)2 $ | 433 | 160–170 | Moderate |

| Dichlorobis(4-methylphenyl)stannane | $ \text{Cl}2\text{Sn}(\text{C}7\text{H}7)2 $ | 372 | 150–160 | High |

Notes:

- Methyl groups improve solubility in non-polar solvents due to increased hydrophobicity .

- Brominated analogs generally exhibit higher melting points than chlorinated ones due to stronger van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.